Herniariasaponin 2

Beschreibung

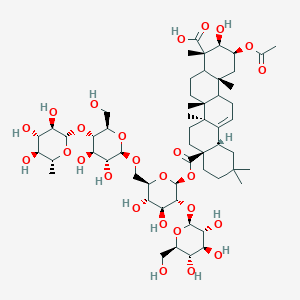

Herniariasaponin 2 (CAS: 157446-62-3) is a triterpenoid saponin derived from plants in the Herniaria genus, notably H. hirsuta and H. fontanesii. Like other herniariasaponins, it is hypothesized to contain medicagenic acid as its aglycone core, linked to sugar moieties via glycosidic bonds. Its biological relevance is inferred from studies on structurally related saponins, which exhibit antilithiatic (anti-kidney stone) and cholesterol-lowering effects .

Eigenschaften

Molekularformel |

C56H88O26 |

|---|---|

Molekulargewicht |

1177.3 g/mol |

IUPAC-Name |

(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-2-acetyloxy-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C56H88O26/c1-22-32(60)35(63)39(67)46(75-22)80-42-28(20-58)78-45(41(69)38(42)66)74-21-29-34(62)37(65)43(81-47-40(68)36(64)33(61)27(19-57)77-47)48(79-29)82-50(73)56-15-13-51(3,4)17-25(56)24-9-10-30-52(5)18-26(76-23(2)59)44(70)55(8,49(71)72)31(52)11-12-54(30,7)53(24,6)14-16-56/h9,22,25-48,57-58,60-70H,10-21H2,1-8H3,(H,71,72)/t22-,25+,26+,27-,28-,29-,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,52-,53-,54-,55+,56+/m1/s1 |

InChI-Schlüssel |

WBCUTGOPTQFPJT-WQPNWDIZSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)C(=O)O)O)OC(=O)C)C)C)[C@@H]4CC(CC5)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)C(=O)O)O)OC(=O)C)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of herniariasaponin 2 involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) . The structure of herniariasaponin 2 is characterized by mass spectrometry and nuclear magnetic resonance (NMR) techniques .

Industrial Production Methods: Industrial production of herniariasaponin 2 involves large-scale extraction and purification processes. The plant material is harvested and dried, followed by solvent extraction and chromatographic purification. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Herniariasaponin 2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, resulting in the formation of aglycones and sugar moieties . Oxidation reactions can modify the functional groups on the saponin molecule, while glycosylation reactions involve the addition of sugar moieties to the aglycone .

Common Reagents and Conditions: Common reagents used in the reactions of herniariasaponin 2 include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and glycosyl donors for glycosylation . Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from the reactions of herniariasaponin 2 include aglycones, glycosides, and oxidized derivatives. These products can be further analyzed and characterized using techniques such as mass spectrometry and NMR .

Wissenschaftliche Forschungsanwendungen

In chemistry, it is used as a model compound for studying the structure-activity relationships of saponins . In biology, herniariasaponin 2 has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties . In medicine, it is being explored for its potential use in the treatment of urinary stones, as a diuretic, and for its potential anticancer properties . In industry, herniariasaponin 2 is used in the formulation of natural surfactants and emulsifiers .

Wirkmechanismus

The mechanism of action of herniariasaponin 2 involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and disruption of cellular functions . Herniariasaponin 2 also interacts with various molecular targets and pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . These interactions contribute to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Herniariasaponin 2 and related saponins:

*Inferred from structural homology with Herniariasaponin H and related compounds.

Key Differences

Aglycone Modifications :

- Herniariasaponin H and 2 share medicagenic acid as their aglycone, which differs from hederacoside C’s hederagenin by an additional hydroxyl group at C-2 and a C-24 hydroxycarbonyl group .

- Tribulus saponins use steroidal aglycones, resulting in divergent pharmacological profiles (e.g., neuroprotective vs. antilithiatic) .

Sugar Chain Complexity :

- Herniariasaponin H has seven sugar units, including the rare apiose, while Herniariasaponin 7 has six . Herniariasaponin 2’s sugar configuration remains uncharacterized but is hypothesized to influence its metabolic stability and bioavailability.

Biotransformation Pathways :

- Herniariasaponin H undergoes stepwise deglycosylation during gastrointestinal processing, yielding medicagenic acid as the final aglycone . This pathway is shared with hederacoside C but differs in intermediate metabolites due to structural variations .

Therapeutic Applications :

- Herniariasaponin H and related compounds demonstrate cholesterol-lowering effects in gallbladders, whereas Tribulus saponins target urolithiasis and inflammation .

Research Findings and Implications

- Antilithiatic Potential: Herniariasaponins, including Herniariasaponin H, inhibit kidney stone formation by modulating cholesterol metabolism and crystal aggregation . Herniariasaponin 2’s role in this process is inferred but requires validation.

- Metabolic Stability : The complexity of sugar chains in Herniariasaponin H correlates with prolonged metabolic processing, as evidenced by its gradual degradation into medicagenic acid over 24-hour colonic phases . Simpler saponins (e.g., hederacoside C) exhibit faster biotransformation .

- Structural-Activity Relationships : Apiose in Herniariasaponin H enhances solubility and interaction with lipid membranes, a feature absent in Herniariasaponin 7 and possibly Herniariasaponin 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.